molecular formula C9H11F2N B12335462 (S)-1-(2,3-Difluorophenyl)propan-1-amine

(S)-1-(2,3-Difluorophenyl)propan-1-amine

Cat. No.: B12335462
M. Wt: 171.19 g/mol
InChI Key: PRKPVGCHEHVENS-QMMMGPOBSA-N
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Description

(S)-1-(2,3-Difluorophenyl)propan-1-amine is an organic compound characterized by the presence of a difluorophenyl group attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(2,3-Difluorophenyl)propan-1-amine typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of advanced purification techniques, such as chromatography, ensures the isolation of the pure enantiomer.

Chemical Reactions Analysis

Types of Reactions: (S)-1-(2,3-Difluorophenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce primary amines or alcohols.

Scientific Research Applications

(S)-1-(2,3-Difluorophenyl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2,3-Difluorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity and selectivity, while the amine group facilitates interactions with biological molecules. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

  • ®-1-(2,3-Difluorophenyl)propan-1-amine
  • 1-(2,3-Difluorophenyl)ethan-1-amine
  • 1-(2,3-Difluorophenyl)butan-1-amine

Comparison: (S)-1-(2,3-Difluorophenyl)propan-1-amine is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. Compared to its enantiomer ®-1-(2,3-Difluorophenyl)propan-1-amine, the (S)-enantiomer may exhibit different pharmacological properties and binding affinities. The presence of the difluorophenyl group also distinguishes it from other similar compounds, contributing to its unique chemical behavior.

Properties

Molecular Formula

C9H11F2N

Molecular Weight

171.19 g/mol

IUPAC Name

(1S)-1-(2,3-difluorophenyl)propan-1-amine

InChI

InChI=1S/C9H11F2N/c1-2-8(12)6-4-3-5-7(10)9(6)11/h3-5,8H,2,12H2,1H3/t8-/m0/s1

InChI Key

PRKPVGCHEHVENS-QMMMGPOBSA-N

Isomeric SMILES

CC[C@@H](C1=C(C(=CC=C1)F)F)N

Canonical SMILES

CCC(C1=C(C(=CC=C1)F)F)N

Origin of Product

United States

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